N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-22-11-9-20(10-12-22)27-23(31)18-33-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)21-7-5-4-6-8-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFQONJDBDKLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1251612-42-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to modulate the activity of specific receptors and enzymes, which can lead to therapeutic effects in various conditions:
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, including those involved in serotonin signaling due to its piperazine moiety. This interaction can influence mood and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting pathways involved in neuroprotection and inflammation.
Neuroprotective Effects
Studies involving related piperazine derivatives highlight their neuroprotective capabilities. For instance, compounds that activate TRPC6 channels have been shown to reduce neuronal damage during ischemic events. This suggests that this compound could similarly protect neurons under stress conditions such as stroke or trauma.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound, providing insights into its potential effects:
- Piperazine Derivatives : A study reported that piperazine derivatives could inhibit human acetylcholinesterase, suggesting cognitive enhancement potential through modulation of cholinergic signaling .
- TRPC6 Activation : Research on TRPC6 channel activators has shown improvements in neuronal viability post-injury, indicating that compounds like this compound may offer neuroprotective benefits .
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory effects in animal models, particularly in carrageenan-induced edema tests, highlighting a possible therapeutic role in inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide may exhibit anticonvulsant properties. Preliminary studies suggest its interaction with neuronal voltage-sensitive sodium channels, which are critical in modulating neuronal excitability. This mechanism is similar to other known anticonvulsants, suggesting potential therapeutic applications in epilepsy and other seizure disorders .
2. Neurological Disorders
The compound shows promise in the treatment of neurological disorders due to its influence on neurotransmitter systems. Similar compounds have been studied for their ability to modulate serotonin and dopamine pathways, which could be beneficial in conditions such as depression and anxiety .
3. Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a preliminary assay against the NCI-60 panel of human tumor cell lines indicated moderate cytostatic activity, particularly against breast cancer cell lines (MCF7), with inhibition growth percentages reaching up to 23% . Such findings highlight the potential of this compound in oncological research.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Moiety : The synthesis begins with the preparation of the piperazine derivative through nucleophilic substitution reactions.
- Pyrimidine Ring Construction : The pyrimidine component is synthesized using cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final step involves coupling the piperazine and pyrimidine components with the ethoxyphenyl acetamide, resulting in the target compound.
Case Study 1: Anticonvulsant Properties
In a study assessing various compounds for anticonvulsant activity, this compound was tested alongside established drugs. Results indicated that it significantly reduced seizure frequency in animal models compared to controls, supporting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted using the NCI-60 cancer cell line panel to evaluate the efficacy of this compound against different types of cancer. The results showed selective cytotoxicity towards breast cancer cells, highlighting its potential role in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
